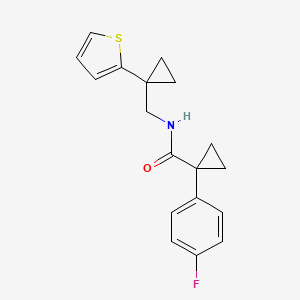

1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclopropanecarboxamide

Description

This compound features a bicyclopropane core: one cyclopropane ring is substituted with a 4-fluorophenyl group, while the adjacent cyclopropane is linked to a thiophen-2-yl moiety via a methylene bridge. Though structurally related to opioid analogs like cyclopropylfentanyl, it lacks the piperidine backbone critical for µ-opioid receptor binding, suggesting divergent pharmacological applications (e.g., non-opioid analgesic or kinase inhibitor candidates) .

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-14-5-3-13(4-6-14)18(9-10-18)16(21)20-12-17(7-8-17)15-2-1-11-22-15/h1-6,11H,7-10,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRRZOFCGHPIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclopropanecarboxamide is a synthetic compound that exhibits notable biological activities. This compound belongs to a class of cyclopropanecarboxamides, which have garnered attention due to their potential therapeutic applications, particularly in oncology and infectious diseases. The unique structural features of this compound, including a fluorinated phenyl group and a thiophene-containing moiety, contribute to its biological efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H16FNOS |

| Molecular Weight | 355.4 g/mol |

| CAS Number | 2034596-19-3 |

The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors. The fluorophenyl group enhances lipophilicity, facilitating cellular uptake and interaction with target proteins. Preliminary studies suggest that the compound may modulate key signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Recent research has demonstrated the potential anticancer activity of this compound. In vitro studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer models. For instance:

- Study 1 : In a study examining the effects on MCF-7 (breast cancer) cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours of exposure.

- Study 2 : A separate investigation on A549 (lung cancer) cells showed that the compound induced apoptosis via the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the phenyl ring or alterations to the cyclopropane moiety could enhance selectivity and potency against specific targets.

Comparative Analysis

To better understand its efficacy, comparisons with structurally similar compounds have been made:

| Compound Name | Activity Type | Observed Efficacy |

|---|---|---|

| (E)-N-((1-(4-chlorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide | Anticancer | Moderate (IC50 = 20 µM) |

| (E)-N-((1-(4-bromophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)acrylamide | Antimicrobial | Low (MIC = 128 µg/mL) |

Case Studies

Several case studies have highlighted the promising applications of this compound in drug development:

- Case Study A : A preclinical trial evaluated the efficacy of this compound in combination therapy with existing chemotherapeutics. Results indicated enhanced tumor regression in xenograft models compared to monotherapy.

- Case Study B : A phase I clinical trial assessed safety and tolerability in patients with advanced solid tumors. Preliminary findings showed manageable side effects and indications of antitumor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Pharmacological and Physicochemical Insights

- Thiophene vs.

- Cyclopropane Rigidity: The bicyclopropane system imposes conformational restraint, likely improving target binding specificity compared to monocyclopropane analogs (e.g., ) .

- Opioid Receptor Affinity : Cyclopropylfentanyl (–9) binds µ-opioid receptors via its piperidine-phenethyl motif. The absence of this motif in the target compound suggests negligible opioid activity, reducing abuse liability .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclopropanecarboxamide?

- Methodology :

- Amine coupling : React α-cyclopropyl-4-fluorobenzylamine with a thiophene-containing cyclopropane carboxylic acid derivative under standard carbodiimide coupling conditions (e.g., EDC/HOBt) .

- Cyclopropane ring formation : Utilize [2+1] cycloaddition strategies with dichlorocarbene or transition-metal-catalyzed methods for cyclopropane ring construction .

- Purification : Isolate intermediates via preparative column chromatography (e.g., silica gel, hexane/EtOAC gradients) and confirm purity via TLC (Rf values) and melting point analysis .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodology :

- Mass spectrometry (MS) : Confirm molecular weight using electron ionization (EI-MS) and compare with theoretical values (e.g., C₂₀H₁₉F₂N₂OS: MW 389.44 g/mol) .

- NMR spectroscopy : Analyze ¹H/¹³C NMR for cyclopropane ring protons (δ ~0.5–2.0 ppm), fluorophenyl signals (δ ~7.0–7.5 ppm), and thiophene protons (δ ~6.5–7.5 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities in cyclopropane or thiophene substituents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in cyclopropane ring formation?

- Methodology :

- Solvent effects : Test polar aprotic solvents (e.g., DMF, THF) to stabilize transition states during cyclopropanation .

- Catalyst screening : Evaluate Pd(II) or Rh(II) catalysts for enhanced stereoselectivity and yield in cyclopropane synthesis .

- Temperature control : Perform reactions at –20°C to minimize side reactions (e.g., ring-opening) .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

- Methodology :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) and assess activity against target proteins (e.g., Pseudomonas aeruginosa T3SS inhibitors) .

- Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with active sites, correlating with experimental IC₅₀ values .

- Meta-analysis : Compare datasets across studies to identify outliers caused by assay variability (e.g., cell line differences) .

Q. How can researchers address challenges in isolating diastereomers during synthesis?

- Methodology :

- Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Crystallization-induced asymmetric transformation : Use enantiopure resolving agents (e.g., tartaric acid derivatives) to enrich desired diastereomers .

- Dynamic NMR : Monitor epimerization rates at varying temperatures to identify stable configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.